molecular formula C16H19Cl2NO B2529311 {[2-Chloro-4-(2-ethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride CAS No. 2089277-54-1

{[2-Chloro-4-(2-ethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride

Cat. No.: B2529311
CAS No.: 2089277-54-1
M. Wt: 312.23
InChI Key: RVKHEDBIFZRZDM-UHFFFAOYSA-N
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Description

{[2-Chloro-4-(2-ethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride is a chemical compound with a complex structure that includes a chlorinated phenyl ring, an ethylphenoxy group, and a methylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-Chloro-4-(2-ethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Ethylphenoxy Intermediate: The reaction begins with the formation of the ethylphenoxy intermediate through the reaction of 2-ethylphenol with a suitable chlorinating agent.

    Coupling with Chlorophenylmethylamine: The ethylphenoxy intermediate is then coupled with 2-chlorophenylmethylamine under basic conditions to form the desired product.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

{[2-Chloro-4-(2-ethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines or alcohols.

Scientific Research Applications

{[2-Chloro-4-(2-ethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[2-Chloro-4-(2-ethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • {[2-Chloro-4-(2-methylphenoxy)phenyl]methyl}(methyl)amine hydrochloride
  • {[2-Chloro-4-(2-ethylphenoxy)phenyl]methyl}(ethyl)amine hydrochloride

Uniqueness

{[2-Chloro-4-(2-ethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorinated phenyl ring and an ethylphenoxy group makes it particularly interesting for various applications.

Properties

IUPAC Name

1-[2-chloro-4-(2-ethylphenoxy)phenyl]-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO.ClH/c1-3-12-6-4-5-7-16(12)19-14-9-8-13(11-18-2)15(17)10-14;/h4-10,18H,3,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKHEDBIFZRZDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OC2=CC(=C(C=C2)CNC)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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